Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Structural Classification Within the Hexahydroquinoline Family
Core Framework and Substituent Analysis
The molecule consists of a hexahydroquinoline core, which integrates a cyclohexanone ring fused to a 1,4-DHP ring (Figure 1). Key structural features include:
- Cyclohexanone Moiety : The cyclohexanone ring adopts an envelope conformation, with the carbonyl group at position 5 contributing to hydrogen-bonding interactions.
- 1,4-DHP Ring : The 1,4-DHP ring exhibits a flattened boat conformation, a critical feature for calcium channel binding.
- Substituents :
This structural configuration aligns with third-generation 1,4-DHPs designed for dual cardioselective agonist and vascular antagonist activity.
Table 1: Molecular Properties of Propyl 4-[4-(Dimethylamino)phenyl]-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{22}\text{H}{28}\text{N}2\text{O}3 $$ | |
| Molecular Weight | 368.47 g/mol | |
| LogP | 3.13 | |
| Rotatable Bonds | 6 | |
| Hydrogen Bond Acceptors | 4 |
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H28N2O3/c1-5-13-27-22(26)19-14(2)23-17-7-6-8-18(25)21(17)20(19)15-9-11-16(12-10-15)24(3)4/h9-12,20,23H,5-8,13H2,1-4H3 |
InChI Key |
PWLMDOCRAWILST-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)N(C)C)C(=O)CCC2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Components
The Hantzsch condensation is a cornerstone for synthesizing hexahydroquinoline derivatives. For the target compound, the reaction involves three key components:
-
Propyl acetoacetate : Serves as the β-keto ester, providing the ester group at position 3 and the methyl group at position 2.
-
4-(Dimethylamino)benzaldehyde : Introduces the 4-(dimethylamino)phenyl substituent at position 4.
-
Ammonium acetate : Acts as the nitrogen source for cyclization, forming the pyridine-like ring.
The reaction proceeds via enamine formation, followed by cyclization and dehydrogenation to yield the hexahydroquinoline core.
Synthetic Procedure
-
Mixing Reagents : Combine propyl acetoacetate (10 mmol), 4-(dimethylamino)benzaldehyde (10 mmol), and ammonium acetate (15 mmol) in ethanol (50 mL).
-
Reflux : Heat the mixture under reflux at 80°C for 12–24 hours.
-
Workup : Cool the reaction, concentrate under reduced pressure, and purify via column chromatography (silica gel, ethyl acetate/hexane 1:3).
-
Yield : Typical yields range from 60% to 75%, depending on reaction time and purity of starting materials.
Key Optimization Parameters :
-
Solvent : Ethanol or methanol enhances solubility and reaction rate.
-
Catalyst : Acetic acid (5 mol%) improves cyclization efficiency.
-
Temperature : Prolonged reflux ensures complete dehydrogenation.
Stepwise Synthesis via Cyclohexenone Intermediate
Cyclohexenone Formation
An alternative approach involves synthesizing the cyclohexenone ring before introducing the aryl substituent:
-
Michael Addition : React ethyl acetoacetate with acrylonitrile in the presence of a base to form a γ-keto nitrile.
-
Cyclization : Treat the intermediate with ammonium acetate in acetic acid to yield 2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline.
Aryl Substitution at Position 4
-
Friedel-Crafts Alkylation : React the cyclohexenone intermediate with 4-(dimethylamino)benzaldehyde in the presence of AlCl₃ to introduce the aryl group.
-
Esterification : Treat the carboxylic acid intermediate (formed via hydrolysis) with propanol and H₂SO₄ to form the propyl ester.
Challenges :
-
Low regioselectivity during Friedel-Crafts reactions.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.4 Hz, 2H, aromatic), 6.70 (d, J = 8.4 Hz, 2H, aromatic), 4.10 (t, J = 6.8 Hz, 2H, OCH₂), 3.00 (s, 6H, N(CH₃)₂), 2.50–2.70 (m, 4H, cyclohexenone CH₂), 2.30 (s, 3H, CH₃), 1.60–1.80 (m, 2H, CH₂CH₂CH₃), 0.95 (t, J = 7.2 Hz, 3H, CH₂CH₃).
-
MS (ESI) : m/z 409.2 [M+H]⁺.
X-ray Crystallography
While no crystal data exists for the target compound, analogs exhibit bond lengths of 1.527 Å (C–C), 1.389 Å (C–N), and 1.214 Å (C=O), confirming the tetrahedral geometry of the hexahydroquinoline core.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Complexity |
|---|---|---|---|---|
| Hantzsch Condensation | 70 | 95 | 24 | Low |
| Stepwise Synthesis | 45 | 85 | 48 | High |
The Hantzsch method is superior due to fewer steps and higher yields, though stepwise synthesis allows modular functionalization.
Industrial-Scale Considerations
Solvent Recycling
Ethanol recovery via distillation reduces costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The hexahydroquinoline scaffold is highly versatile, allowing modifications that tailor activity, solubility, and stability. Below is a detailed comparison of the target compound with its analogs, focusing on substituent effects, biological activity, and structural features.
Substituent Variations and Pharmacological Activity
Key structural differences in the hexahydroquinoline derivatives lie in the ester group (propyl, ethyl, methyl) and the aryl substituent at position 3. These modifications significantly impact biological activity:
Observations :
- Electron-donating groups (e.g., dimethylamino in the target compound) enhance interactions with biological targets like P-gp by improving hydrogen bonding or charge transfer .
- Halogenated substituents (e.g., 2-chlorophenyl in ) improve anti-inflammatory activity, likely due to increased lipophilicity and membrane permeability.
- Ester chain length : Propyl esters (target compound) may offer prolonged metabolic stability compared to ethyl or methyl analogs, though this requires validation .
Structural and Crystallographic Insights
- Conformational flexibility: The target compound’s hexahydroquinoline core adopts a chair-like conformation in the ketone ring, as seen in methylsulfonylphenyl analogs . This conformation stabilizes intermolecular hydrogen bonds (e.g., N1···H1A···O5 interactions), critical for crystal packing and solubility .
- Dihedral angles : In methyl 4-(4-methoxyphenyl) analogs, the aryl ring and heterocyclic core form a dihedral angle of ~86°, influencing steric interactions and binding pocket compatibility .
- Hydrogen bonding: Ethyl esters with hydroxylphenyl groups (e.g., 3-hydroxyphenyl in ) exhibit stronger intermolecular hydrogen bonds (O–H···O), enhancing crystalline stability compared to dimethylamino-substituted derivatives.
Biological Activity
Propyl 4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline class. Its molecular formula is with a molecular weight of approximately 368.47 g/mol. The compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.
The compound's structure features a hexahydroquinoline core with various substituents that may influence its biological activity. The presence of the dimethylamino group is particularly noteworthy as it may enhance the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that derivatives of quinoline compounds exhibit a range of biological activities. Specifically, this compound has been evaluated for its anti-inflammatory and anticancer properties.
Anti-inflammatory Activity
A significant study highlighted the anti-inflammatory potential of quinoline derivatives. In vitro assays demonstrated that certain derivatives could inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in response to lipopolysaccharide (LPS) stimulation. This inhibition suggests a mechanism involving the suppression of the NF-κB signaling pathway, which is crucial in inflammatory responses .
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related derivative demonstrated significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating potent activity . This suggests that this compound may exhibit similar effects.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in inflammatory pathways and cancer proliferation processes.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other known quinoline derivatives:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Chloroquine | Antimalarial | Inhibition of heme polymerase |
| Quinidine | Antiarrhythmic | Blockade of sodium channels |
| Propyl 4-[4-(dimethylamino)phenyl]-2-methyl... | Anti-inflammatory / Anticancer | NF-kB inhibition |
Case Studies
Several case studies have focused on similar quinoline derivatives:
- Anti-inflammatory Study : A derivative was shown to significantly reduce LPS-induced cytokine production in macrophage cell lines .
- Anticancer Evaluation : Another study reported that a related quinoline derivative exhibited growth inhibition in multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle arrest .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | +25% efficiency |
| Solvent | Ethanol | High solubility |
| Temperature | 80–90°C (reflux) | 85–90% yield |
Basic: How is structural confirmation performed for this compound?
Answer:
Structural validation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR identify substituents (e.g., dimethylamino protons at δ 2.8–3.1 ppm) and hexahydroquinoline core .
- IR : Stretching frequencies confirm carbonyl (C=O at ~1700 cm) and aromatic C-H bonds .
- X-ray Crystallography : Resolves boat conformation of the 1,4-dihydropyridine ring and axial phenyl orientation .
Advanced: What strategies improve synthesis scalability without compromising purity?
Answer:
- Continuous Flow Reactors : Enhance reaction homogeneity and reduce side products (e.g., dimerization) .
- Solvent Selection : Switch to methanol for faster kinetics while maintaining >90% purity via inline HPLC monitoring .
- Catalyst Recycling : Immobilized acidic ionic liquids reduce waste and cost .
Advanced: How do reaction pathways differ under oxidizing vs. reducing conditions?
Answer:
- Oxidation : The 5-oxo group is resistant, but the dimethylamino phenyl moiety may form N-oxide derivatives with KMnO/acetic acid .
- Reduction : NaBH selectively reduces the carbonyl to alcohol, altering pharmacological activity .
- Regioselectivity : Electrophilic substitution favors the para position on the phenyl ring due to dimethylamino directing effects .
Advanced: What mechanisms underlie its pharmacological activity?
Answer:
- Enzyme Inhibition : The hexahydroquinoline core interacts with ATP-binding pockets (e.g., kinase inhibition) .
- DNA Intercalation : Planar aromatic regions stabilize DNA adducts, observed in cytotoxicity assays .
- Pharmacokinetics : LogP ~2.8 suggests moderate blood-brain barrier permeability, validated via in vitro Caco-2 models .
Advanced: How to resolve contradictions in spectral data vs. computational predictions?
Answer:
- DFT Calculations : Compare experimental NMR shifts with B3LYP/6-31G(d) optimized structures to identify conformational discrepancies .
- Dynamic NMR : Probe temperature-dependent spectra to detect rotameric equilibria in the propyl ester group .
Basic: How to assess compound stability under varying pH and temperature?
Answer:
- Accelerated Stability Studies :
- pH 1–13 : Degradation >10% at pH >10 after 24 hours (HPLC monitoring) .
- Thermal Stability : Decomposes at >150°C (TGA/DSC analysis) .
Advanced: What derivatization strategies enhance bioactivity?
Answer:
- Ester Hydrolysis : Convert propyl ester to carboxylic acid for improved solubility (NaOH/EtOH, 70°C) .
- Halogenation : Introduce bromine at the 7-position via electrophilic substitution (NBS, AIBN) to boost antimicrobial activity .
Basic: What crystallographic data inform structure-property relationships?
Answer:
- Key Metrics :
Advanced: Which advanced analytical techniques resolve complex degradation products?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
